
(S)-2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol: is an organic compound that belongs to the class of amino alcohols. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and an amino group at the 4-position. The presence of both amino and hydroxyl functional groups makes it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol typically begins with 2-chloropyridine.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: In industrial settings, the production of (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, amino alcohols, and carbonyl compounds.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Pathways: It is used in research to understand various biochemical pathways and their regulation.
Medicine:
Pharmaceuticals: (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol is explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
(2S)-2-amino-2-(2-bromopyridin-4-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-amino-2-(2-fluoropyridin-4-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness:
Reactivity: The presence of the chlorine atom in (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol makes it more reactive in substitution reactions compared to its bromine and fluorine analogs.
Biological Activity: The specific interactions of the chlorine-substituted compound with biological targets may differ, leading to unique biological effects and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-3-5(1-2-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
Clé InChI |
VZCRYMQOVNCKPS-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CN=C(C=C1[C@@H](CO)N)Cl |
SMILES canonique |
C1=CN=C(C=C1C(CO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


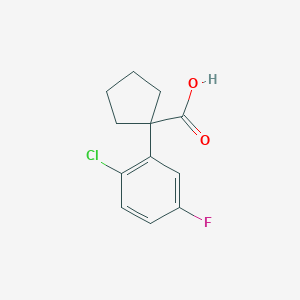
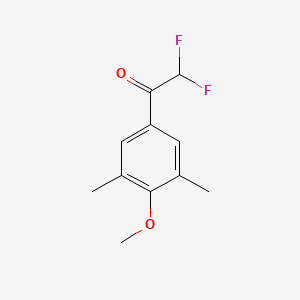
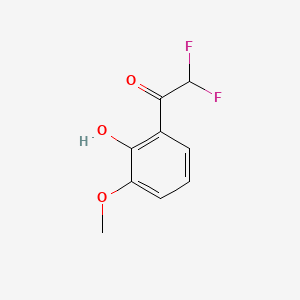




![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)

![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)
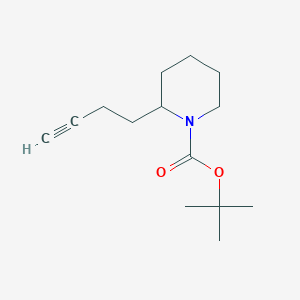
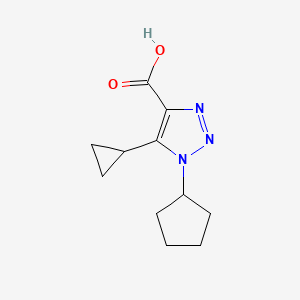

![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)
